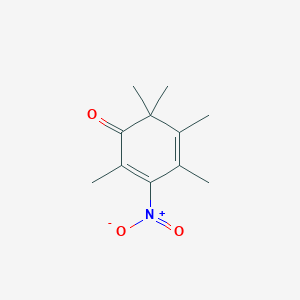
N-(Fluoranthen-3-yl)-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Fluoranthen-3-yl)-2-methylprop-2-enamide typically involves the reaction of fluoranthene with an appropriate amide precursor under specific conditions. One common method involves the use of fluoranthene-3-boronic acid as a starting material. This compound is reacted with an amide precursor in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the desired reaction conditions and product purity. Additionally, the use of high-throughput screening methods can aid in optimizing reaction conditions for maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Fluoranthen-3-yl)-2-methylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents. Nucleophilic substitution reactions can be carried out using nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
N-(Fluoranthen-3-yl)-2-methylprop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(Fluoranthen-3-yl)-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence various signaling pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the amide functional group.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: A polycyclic aromatic hydrocarbon with a structure similar to anthracene but with a different arrangement of the fused rings.
Uniqueness
N-(Fluoranthen-3-yl)-2-methylprop-2-enamide is unique due to the presence of both the fluoranthene moiety and the amide functional group. This combination imparts distinct chemical and physical properties to the compound, making it suitable for a wide range of applications. The amide group can participate in hydrogen bonding and other interactions, enhancing the compound’s solubility and reactivity compared to its parent hydrocarbon .
Properties
CAS No. |
63225-34-3 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-fluoranthen-3-yl-2-methylprop-2-enamide |
InChI |
InChI=1S/C20H15NO/c1-12(2)20(22)21-18-11-10-16-14-7-4-3-6-13(14)15-8-5-9-17(18)19(15)16/h3-11H,1H2,2H3,(H,21,22) |
InChI Key |
YFFGXHOVQJRKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)

![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
![3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14512279.png)




![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)
